S-Isopropylisothiourea hydrobromide
S-Isopropylisothiourea hydrobromide
S-Isopropylisothiourea (hydrobromide) (IPTU (hydrobromide) is a potent inhibitor of NOS in vitro but may lack good in vivo efficacy due to poor cellular penetration. The Ki values are 9.8, 22, and 37 nM using purified human iNOS, eNOS, and nNOS, respectively.
Potent inhibitor of NO synthase, with selectivity for the inducible form.
Potent inhibitor of NO synthase, with selectivity for the inducible form.
Brand Name:
Vulcanchem
CAS No.:
4269-97-0
VCID:
VC0004268
InChI:
InChI=1S/C4H10N2S.BrH/c1-3(2)7-4(5)6;/h3H,1-2H3,(H3,5,6);1H
SMILES:
CC(C)SC(=N)N.Br
Molecular Formula:
C4H11BrN2S
Molecular Weight:
199.12 g/mol
S-Isopropylisothiourea hydrobromide
CAS No.: 4269-97-0
Cat. No.: VC0004268
Molecular Formula: C4H11BrN2S
Molecular Weight: 199.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | S-Isopropylisothiourea (hydrobromide) (IPTU (hydrobromide) is a potent inhibitor of NOS in vitro but may lack good in vivo efficacy due to poor cellular penetration. The Ki values are 9.8, 22, and 37 nM using purified human iNOS, eNOS, and nNOS, respectively. Potent inhibitor of NO synthase, with selectivity for the inducible form. |
|---|---|
| CAS No. | 4269-97-0 |
| Molecular Formula | C4H11BrN2S |
| Molecular Weight | 199.12 g/mol |
| IUPAC Name | propan-2-yl carbamimidothioate;hydrobromide |
| Standard InChI | InChI=1S/C4H10N2S.BrH/c1-3(2)7-4(5)6;/h3H,1-2H3,(H3,5,6);1H |
| Standard InChI Key | SLGVZEOMLCTKRK-UHFFFAOYSA-N |
| SMILES | CC(C)SC(=N)N.Br |
| Canonical SMILES | CC(C)SC(=N)N.Br |
| Appearance | Assay:≥98%A crystalline solid |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator